In the landscape of quantitative bioanalysis, particularly within the realms of pharmaceutical research and clinical diagnostics, the choice of an internal standard is paramount to achieving accurate and reproducible results. Deuterated internal standards have emerged as the gold standard, offering a reliable means to correct for variability in sample preparation and matrix effects.[1][2] This guide provides an in-depth technical comparison of the performance of Methyl isobutyl ketone-d5 (MIBK-d5) as an internal standard across three common yet distinct biological matrices: urine, plasma, and whole blood. Our focus will be on the practical application and expected performance of MIBK-d5, underpinned by experimental data and established analytical principles.
In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the analyte's signal can be influenced by various factors, including extraction efficiency, instrument variability, and the presence of endogenous components in the biological matrix—collectively known as matrix effects.[3][4] Deuterated internal standards, such as MIBK-d5, are chemically identical to their non-deuterated counterparts but have a different mass due to the substitution of hydrogen atoms with deuterium.[1] This subtle change allows them to be distinguished by the mass spectrometer while ensuring they behave similarly to the analyte during sample preparation and analysis. The use of a deuterated internal standard is crucial for correcting potential errors and enhancing the precision and accuracy of quantitative analyses.[2]
Urine is a relatively clean matrix for the analysis of volatile organic compounds (VOCs) like MIBK, as it is largely devoid of the high protein and lipid content found in blood-based matrices.[5] This characteristic simplifies sample preparation and often leads to excellent analytical performance.
A validated headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the determination of MIBK in urine demonstrates the robustness of this analysis.[1] The key performance parameters are summarized in the table below:
The high recovery and excellent linearity and precision underscore the suitability of MIBK analysis in urine. The use of MIBK-d5 as an internal standard in such a method would further enhance the reliability of the results by correcting for any minor variations in sample handling or instrument response.
The following diagram illustrates a typical headspace GC-MS workflow for the analysis of MIBK in urine, where MIBK-d5 would be added as the internal standard.
Plasma presents a more complex matrix than urine due to its high protein content. These proteins can bind to analytes, potentially reducing their recovery during extraction and leading to matrix effects in the mass spectrometer.[6] Therefore, a robust sample preparation method is essential to ensure the accurate quantification of MIBK.
A common and effective method for preparing plasma samples for the analysis of small molecules is protein precipitation.[7] This involves adding a solvent, such as acetonitrile, to the plasma to denature and precipitate the proteins, leaving the analyte and internal standard in the supernatant.
While specific performance data for MIBK-d5 in plasma is not as readily available as for urine, the principles of using a deuterated internal standard suggest that it will effectively compensate for the challenges of this matrix. The MIBK-d5 will co-precipitate with the analyte and experience similar extraction efficiencies and matrix effects, thereby ensuring accurate quantification. The use of a stable isotope-labeled internal standard is essential for correcting for interindividual variability in recovery from plasma samples.[2]
The following diagram illustrates a protein precipitation workflow for the analysis of MIBK in plasma using MIBK-d5 as an internal standard.
The performance of MIBK-d5 as an internal standard is intrinsically linked to the complexity of the biological matrix being analyzed.
-
Ye, H. P., Shao, J., Tan, S. W., Shi, Y. P., Su, K. W., & Zhang, L. (2022). [Determination of methyl isobutyl ketone in urine by headspace coupled with gas chromatography-mass spectrometry]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 40(1), 65–68. [Link]
-
Kawai, T., Zhang, Z. W., Takeuchi, A., Miyama, Y., Sakamoto, K., Higashikawa, K., & Ikeda, M. (2003). Methyl isobutyl ketone and methyl ethyl ketone in urine as biological markers of occupational exposure to these solvents at low levels. International Archives of Occupational and Environmental Health, 76(1), 17–23. [Link]
-
Li, F., Chen, Y., & Liu, A. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 90–97. [Link]
-
Gómez-Gubieras, E., Barbas, C., & Lorenzo, E. (2015). Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. Journal of Chromatography A, 1406, 68–75. [Link]
-
Vesper, H. W., Z-T, F., & Botelho, J. C. (2019). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Chemosphere, 236, 124338. [Link]
-
Kumar, P., Kumar, N., Kumar, A., & Kumar, S. (2021). LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer. Metabolites, 11(11), 770. [Link]
-
Amorim, L. C., Gika, H. G., & Theodoridis, G. (2020). Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. Molecules, 25(14), 3283. [Link]
-
Baranowska, I., & Wilczek, A. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(18), 2977–2982. [Link]
-
de Oliveira, A. R. M., Padilha, M. C., & de Oliveira, A. F. (2020). Analysis of urinary VOCs using mass spectrometric methods to diagnose cancer: A review. TrAC Trends in Analytical Chemistry, 131, 116027. [Link]
-
Kim, H., Kim, K. H., & Kim, Y. H. (2022). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 12(5), 429. [Link]
-
Southon, B., Matatiele, P., & Kgarebe, B. (2020). Simultaneous analysis of acetone, methyl ethyl ketone (MEK), and methyl isobutyl ketone (MIBK) in urine by headspace gas chromatography-flame ionisation detection (HS GC-FID). Results in Chemistry, 2, 100084. [Link]
-
Rosing, H., van der Heijden, J., & Beijnen, J. H. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 21(5), 784–790. [Link]
-
Bowman, D. B., & Le, L. (2018). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 42(9), 624–631. [Link]
-
Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(21), 4876–4885. [Link]
-
Kamal, S., & Kumar, S. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 325. [Link]
-
Kim, H., Kim, Y. H., & Kim, K. H. (2022). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 12(5), 429. [Link]
-
Malachová, A., Dzuman, Z., Veprikova, Z., Vaclavikova, M., Zachariasova, M., & Hajslova, J. (2018). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 410(2), 555–564. [Link]
-
Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Review of Proteomics, 16(10), 823–834. [Link]
-
Agilent Technologies. (2011). Analysis of Acetone, n-Hexane, MIBK, MNBK, and MIBC Using the Agilent 490 Micro GC. Retrieved from [Link]
-
Phillips, M., Cataneo, R. N., Chaturvedi, A., Kaplan, P. D., Libardoni, M., & Mundada, M. (2017). Detection of Volatile Organic Compounds (VOCs) in Urine via Gas Chromatography-Mass Spectrometry QTOF to Differentiate Between Localized and Metastatic Models of Breast Cancer. Journal of Breath Research, 11(3), 036009. [Link]
-
Kawai, T., Zhang, Z. W., Takeuchi, A., Miyama, Y., Sakamoto, K., Higashikawa, K., & Ikeda, M. (2003). Methyl isobutyl ketone and methyl ethyl ketone in urine as biological markers of occupational exposure to these solvents at low levels. International Archives of Occupational and Environmental Health, 76(1), 17–23. [Link]
-
Dewulf, J., & Van Langenhove, H. (2002). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 982(1), 3–29. [Link]
-
Al-Dirbashi, O. Y., Jacob, M., Al-Qahtani, K., El-Khoury, J. M., & Rashed, M. S. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 5(5), 1000206. [Link]
-
Hagedorn, H. W., & Scherer, G. (2022). Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates. International Journal of Hygiene and Environmental Health, 246, 114035. [Link]
-
Southam, A. D., Weber, R. J. M., Engel, J., Jones, M. R., & Viant, M. R. (2017). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 142(2), 235–244. [Link]
-
Li, F., Chen, Y., & Liu, A. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 90–97. [Link]
-
ALS Environmental. (2016). Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. Retrieved from [Link]
-
D'Ilio, S., Di Gregorio, M., Di Palma, L., & Petrucci, F. (2021). Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. Spectrochimica Acta Part B: Atomic Spectroscopy, 178, 106093. [Link]
-
Southon, B., Matatiele, P., & Kgarebe, B. (2020). Simultaneous analysis of acetone, methyl ethyl ketone (MEK), and methyl isobutyl ketone (MIBK) in urine by headspace gas chromatography-flame ionisation detection (HS GC-FID). Results in Chemistry, 2, 100084. [Link]
-
Wang, Y., Li, Z., & Jia, L. (2019). Simultaneous determination of urinary 31 metabolites of VOCs, 8-hydroxy-2'-deoxyguanosine, and trans-3'-hydroxycotinine by UPLC-MS/MS: 13C- and 15N-labeled isotoped internal standards are more effective on reduction of matrix effect. Analytical and Bioanalytical Chemistry, 411(29), 7747–7759. [Link]
-
Yang, W., & Li, Y. (2010). Liquid–Liquid Equilibria for the Ternary System Methyl Isobutyl Ketone + Water + Hydroquinone. Journal of Chemical & Engineering Data, 55(8), 2868–2871. [Link]
-
Bodnar-Broniarczyk, M., Pawinski, T., & Kunicki, P. K. (2018). The importance of Stable Isotope Internal Standards for the LC-MS/MS Analysis of Immunosuppressant Drugs in Whole Blood. Journal of Chromatography B, 1099, 124–131. [Link]
-
Kumar, P., Kumar, N., Kumar, A., & Kumar, S. (2021). LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer. Metabolites, 11(11), 770. [Link]
-
Bruker. (n.d.). The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Retrieved from [Link]
-
Sampath, S., & Prasad, P. N. (2003). Determination of Volatile Organic Compounds in Biological Samples Using Headspace Solid-Phase Microextraction and Gas Chromatography. Journal of Analytical Toxicology, 27(6), 393–398. [Link]
-
D'Ilio, S., Di Gregorio, M., Di Palma, L., & Petrucci, F. (2021). Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. Spectrochimica Acta Part B: Atomic Spectroscopy, 178, 106093. [Link]
-
Abu-Rabie, P., & Spooner, N. (2011). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(28), 3029–3036. [Link]